BORIC ACID TRIISOPROPYL ESTER

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

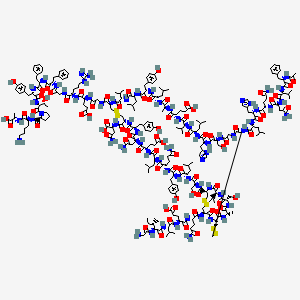

Boric acid triisopropyl ester, also known as triisopropyl borate, is an organoboron compound with the chemical formula C₉H₂₁BO₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in organic synthesis, particularly in the formation of boronic esters and acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boric acid triisopropyl ester can be synthesized through the esterification of boric acid with isopropanol. The reaction typically involves the following steps:

Reactants: Boric acid and isopropanol are mixed in a reaction vessel.

Catalyst: A dehydrating agent such as phosphorus pentoxide is added to facilitate the removal of water.

Reaction Conditions: The mixture is heated and refluxed at a temperature of 65-70°C. The azeotrope formed is condensed and introduced into a dehydration kettle where it reacts with the dehydrant.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous reflux and distillation to ensure high purity and yield. The use of azeotropic distillation helps in the efficient removal of water, which is crucial for obtaining a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Boric acid triisopropyl ester undergoes various chemical reactions, including:

Substitution Reactions: It can react with organometallic reagents to form boronic esters.

Hydrolysis: In the presence of water, it hydrolyzes to form boric acid and isopropanol.

Oxidation: It can be oxidized to form boric acid.

Common Reagents and Conditions:

Organometallic Reagents: Used in the formation of boronic esters.

Water: Used in hydrolysis reactions.

Oxidizing Agents: Used in oxidation reactions.

Major Products:

Boronic Esters: Formed through substitution reactions.

Boric Acid and Isopropanol: Formed through hydrolysis.

Boric Acid: Formed through oxidation

Scientific Research Applications

Boric acid triisopropyl ester has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of boronic acids and esters, which are important intermediates in organic chemistry.

Catalysis: Acts as a Lewis acid catalyst in various chemical reactions.

Material Science: Used in the preparation of novel photoelectric materials and semiconductors.

Pharmaceuticals: Plays a role in the synthesis of antibiotics and other pharmaceutical compounds .

Mechanism of Action

The mechanism of action of boric acid triisopropyl ester involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In organic synthesis, it helps in the formation of boronic esters by reacting with organometallic reagents. The esterification process involves the activation of boric acid by the dehydrating agent, followed by the nucleophilic attack of isopropanol .

Comparison with Similar Compounds

Trimethyl Borate: Another boric acid ester used in organic synthesis.

Triethyl Borate: Similar in structure and used in similar applications.

Tributyl Borate: Used in organic synthesis and as a reagent in various chemical reactions .

Uniqueness: Boric acid triisopropyl ester is unique due to its specific reactivity and the ease with which it forms boronic esters. Its thermal stability and relatively low toxicity make it a preferred reagent in many organic synthesis applications.

Properties

CAS No. |

10298-87-0 |

|---|---|

Molecular Formula |

C112H125MoN8O23PW |

Molecular Weight |

0 |

Synonyms |

TRIISOPROPOXYBOROXINE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.